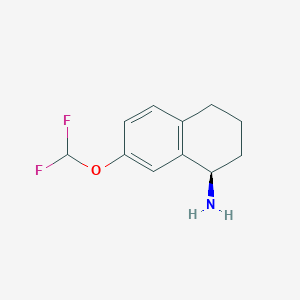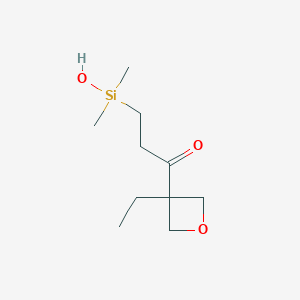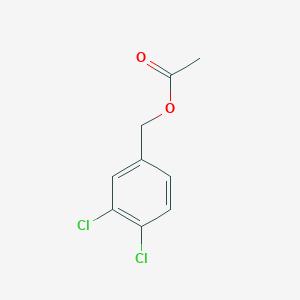
Ethyl 3,4-dihydronaphthalen-1-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3,4-dihydronaphthalen-1-yl)carbamate is an organic compound with potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound is characterized by its unique structure, which includes a carbamate group attached to a dihydronaphthalene moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3,4-dihydronaphthalen-1-yl)carbamate typically involves the reaction of 3,4-dihydronaphthalen-1-amine with ethyl chloroformate. This reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
3,4-dihydronaphthalen-1-amine+ethyl chloroformate→ethyl (3,4-dihydronaphthalen-1-yl)carbamate+HCl
Industrial Production Methods
On an industrial scale, the production of ethyl (3,4-dihydronaphthalen-1-yl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
化学反応の分析
Types of Reactions
Ethyl (3,4-dihydronaphthalen-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of 3,4-dihydronaphthalen-1-amine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Ethyl (3,4-dihydronaphthalen-1-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of ethyl (3,4-dihydronaphthalen-1-yl)carbamate involves its interaction with specific molecular targets in biological systems. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
類似化合物との比較
Ethyl (3,4-dihydronaphthalen-1-yl)carbamate can be compared with other similar compounds, such as:
3,4-Dihydronaphthalen-1-amine: Lacks the carbamate group, resulting in different chemical reactivity and biological activity.
Ethyl carbamate: A simpler structure without the dihydronaphthalene moiety, leading to different applications and properties.
Naphthoquinone derivatives: Possess different oxidation states and biological activities compared to ethyl (3,4-dihydronaphthalen-1-yl)carbamate.
The uniqueness of ethyl (3,4-dihydronaphthalen-1-yl)carbamate lies in its combination of the carbamate group and the dihydronaphthalene moiety, which imparts specific chemical and biological properties that are not observed in other similar compounds.
特性
CAS番号 |
920743-01-7 |
|---|---|
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC名 |
ethyl N-(3,4-dihydronaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C13H15NO2/c1-2-16-13(15)14-12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8-9H,2,5,7H2,1H3,(H,14,15) |
InChIキー |
SOOLRZNCVDUGRP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=CCCC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


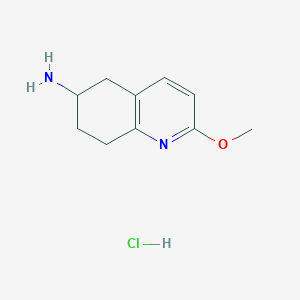
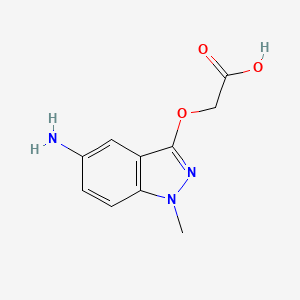
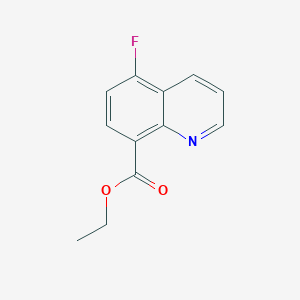
![6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B15068219.png)
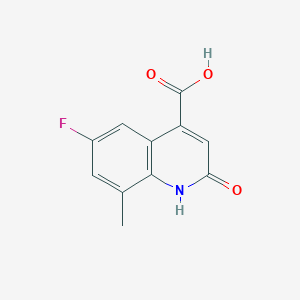

![7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride](/img/structure/B15068249.png)
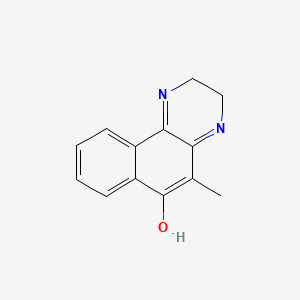
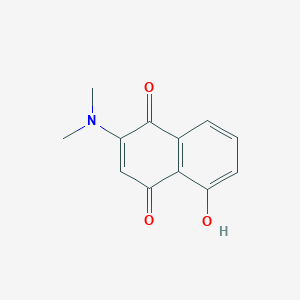
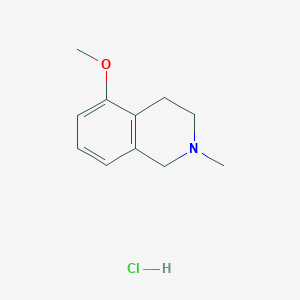
![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine](/img/structure/B15068273.png)
